4-Hydroxyundecenal
Description
4-Hydroxyundecenal (4-HUdE) is a 4-hydroxylated, 2,3-trans-unsaturated aldehyde generated during lipid peroxidation (LPO) of ω-9 polyunsaturated fatty acids (PUFAs) such as oleic acid . It belongs to a broader class of cytotoxic aldehydes formed under oxidative stress, alongside compounds like 4-hydroxynonenal (HNE) and malondialdehyde (MDA). While quantitatively less abundant than HNE, 4-HUdE has been implicated in cellular damage due to its electrophilic reactivity and ability to form adducts with proteins and DNA .
Properties
CAS No. |
29343-58-6 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
4-hydroxyundec-2-enal |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-8-11(13)9-7-10-12/h7,9-11,13H,2-6,8H2,1H3 |
InChI Key |
NJTMUAIJWHYHAO-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C=CC=O)O |
Canonical SMILES |
CCCCCCCC(C=CC=O)O |
Synonyms |
4-hydroxy-2-undecenal 4-hydroxy-2-undecenal, (E)-isomer 4-hydroxyundecenal |
Origin of Product |
United States |
Comparison with Similar Compounds
Sources :
Formation Pathways
- 4-HUdE : Derived from ω-9 PUFAs (e.g., oleic acid) via peroxidation .
- HNE : Dominant product of ω-6 PUFA (e.g., arachidonic acid) oxidation, formed in concentrations up to 80-fold higher than 4-HUdE .
- HHE: Generated from ω-3 PUFAs (e.g., docosahexaenoic acid) .
- MDA : Ubiquitous but less toxic; formed from all PUFAs with ≥3 double bonds .
Chemotactic Properties
4-HUdE exhibits neutrophil chemotactic activity, though weaker than 4-hydroxyoctenal and HNE. Notably, hydroxyalkenals lack chemokinetic effects, suggesting their chemotaxis is mediated by unique receptor interactions rather than random cell movement .
Genotoxicity and Mutagenicity
- HNE: Most potent genotoxic agent in the group, inducing DNA adducts, chromosomal aberrations, and micronuclei at low concentrations .
- 4-HUdE: Demonstrates lower genotoxicity compared to HNE. Studies show it induces sister chromatid exchanges (SCEs) only at higher concentrations .
- MDA : Minimal direct mutagenicity but serves as a biomarker for oxidative stress .
Mechanistic Insight : The hydroxyl group and α,β-unsaturated aldehyde moiety are critical for reactivity. Chain length influences membrane permeability and adduct formation efficiency .
Quantitative and Pathological Relevance
| Parameter | 4-HUdE | HNE | MDA |
|---|---|---|---|
| Typical Concentration | Low (ng/g tissue) | Moderate (µM range) | High (µM–mM range) |
| Pathological Role | Minor contributor to ω-9 PUFA-derived toxicity | Major player in neurodegeneration, cancer, and atherosclerosis | Biomarker for oxidative damage |
| Electrophilicity | Moderate | High | Low |
Key Finding : Despite lower abundance, HNE’s high electrophilicity and reactivity make it more toxicologically significant than 4-HUdE or MDA .
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